2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1862347-78-1
VCID: VC3121544
InChI: InChI=1S/C8H13F2NO2/c1-5(8(12)13)11-3-2-6(4-11)7(9)10/h5-7H,2-4H2,1H3,(H,12,13)
SMILES: CC(C(=O)O)N1CCC(C1)C(F)F
Molecular Formula: C8H13F2NO2
Molecular Weight: 193.19 g/mol

2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid

CAS No.: 1862347-78-1

Cat. No.: VC3121544

Molecular Formula: C8H13F2NO2

Molecular Weight: 193.19 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid - 1862347-78-1

Specification

CAS No. 1862347-78-1
Molecular Formula C8H13F2NO2
Molecular Weight 193.19 g/mol
IUPAC Name 2-[3-(difluoromethyl)pyrrolidin-1-yl]propanoic acid
Standard InChI InChI=1S/C8H13F2NO2/c1-5(8(12)13)11-3-2-6(4-11)7(9)10/h5-7H,2-4H2,1H3,(H,12,13)
Standard InChI Key IHADOFHVWOCYTR-UHFFFAOYSA-N
SMILES CC(C(=O)O)N1CCC(C1)C(F)F
Canonical SMILES CC(C(=O)O)N1CCC(C1)C(F)F

Introduction

Chemical Properties and Structural Characteristics

Basic Chemical Properties

2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid possesses a molecular formula of C8H13F2NO2 with a molecular weight of 193.19 g/mol. The compound typically exhibits a high standard purity of 98% when synthesized for research purposes . Its structure features several key functional groups that contribute to its chemical behavior, including the pyrrolidine nitrogen (a tertiary amine), the carboxylic acid group, and the difluoromethyl substituent.

Table 2.1: Fundamental Chemical Properties of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid

PropertyValueReference
CAS Number1862347-78-1
Molecular FormulaC8H13F2NO2
Molecular Weight193.19 g/mol
Standard Purity98%
IUPAC Name2-(3-(difluoromethyl)pyrrolidin-1-yl)propanoic acid

Structural Features and Conformational Analysis

CompoundStructural SimilarityObserved/Potential ActivityReference
3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acidPosition isomer (3- vs. 2-propanoic acid)Potential modulation of multiple receptors
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acidAdditional F atom in side chainPotential applications in medicinal chemistry research
Fluorinated pyrrolidine derivatives in generalCore pyrrolidine structureVarious biological activities including enzyme inhibition

Comparative Analysis with Structurally Related Compounds

A comprehensive understanding of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid can be enhanced through comparative analysis with structurally related compounds, highlighting similarities and differences in their chemical and biological properties.

Structural Analogs and Their Properties

Several fluorinated pyrrolidine derivatives bear structural resemblance to 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid, differing in the position of substituents, the number of fluorine atoms, or the nature of the functional groups:

Table 5.1: Comparison of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acidC8H13F2NO2193.19Reference compound
3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acidC8H13F2NO2193.19Position of propanoic acid chain (3- vs 2-)
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acidC8H12F3NO2211.18Trifluoromethyl vs difluoromethyl group
3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochlorideC7H12ClF2NO2215.62Difluoro substituents at position 3,3; HCl salt
2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid hydrochlorideC7H12ClF2NO2215.62Difluoro substituents at position 2,2 of acid chain

Effect of Structural Variations on Physical and Chemical Properties

The variations in structure among these related compounds translate into differences in their physical and chemical properties:

Applications in Medicinal Chemistry and Drug Discovery

The unique structural and chemical properties of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid suggest several potential applications in medicinal chemistry and drug discovery.

Future Research Directions

Several promising research directions could further elucidate the properties and applications of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid:

Table 6.1: Proposed Research Directions for 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid

Research AreaSpecific InvestigationsPotential Outcomes
Synthetic MethodologyDevelopment of efficient and scalable synthetic routesImproved accessibility for research and development
Biological Activity ScreeningEvaluation against diverse enzyme and receptor panelsIdentification of specific biological targets
Structure-Activity Relationship StudiesSystematic modification of the core structureUnderstanding of key pharmacophoric elements
Pharmacokinetic ProfilingAssessment of ADME propertiesDetermination of drug-like characteristics
Crystal Structure AnalysisX-ray diffraction studiesElucidation of exact 3D conformation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator